molecular formula C21H20O8 B13863245 (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione CAS No. 28008-51-7

(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione

Cat. No.: B13863245
CAS No.: 28008-51-7
M. Wt: 400.4 g/mol
InChI Key: OWCHPBVMSHIYCQ-VNMREYGJSA-N
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Description

This compound, designated as Dx (I) in early studies, is a metabolite of the anthracycline antibiotic daunomycin (daunorubicin). It arises via reductive cleavage of the O-glycosidic bond in the parent drug, leading to the formation of an aglycone structure with a 1-hydroxyethyl substituent at the C-8 position . Its stereochemistry ((8S,10S)) is critical for bioactivity, as minor stereochemical variations significantly alter interactions with cellular targets like DNA topoisomerases .

Key structural features include:

  • A tetracyclic naphthacenedione core with hydroxyl groups at C-6, C-8, C-10, and C-11.
  • A methoxy group at C-1.
  • A chiral 1-hydroxyethyl group at C-8, contributing to its metabolic stability compared to daunomycin .

Properties

CAS No.

28008-51-7

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

IUPAC Name

(7S,9S)-6,7,9,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C21H20O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,8,11,22-23,25-26,28H,6-7H2,1-2H3/t8?,11-,21-/m0/s1

InChI Key

OWCHPBVMSHIYCQ-VNMREYGJSA-N

Isomeric SMILES

CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O)O

Canonical SMILES

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O)O

Origin of Product

United States

Preparation Methods

Stepwise Preparation Methodology

Starting Materials and Initial Functionalization

  • Starting materials: Naphthalene derivatives with pre-installed carbonyl or hydroxyl groups serve as the scaffold.
  • Hydroxylation: Selective hydroxylation is achieved using controlled oxidizing agents to install hydroxyl groups at C-6, C-8, C-10, and C-11.
  • Methoxylation: The methoxy group at C-1 is introduced via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Formation of the 1-Hydroxyethyl Side Chain

  • The 1-hydroxyethyl group at C-8 is introduced by nucleophilic addition of an appropriate hydroxyethyl donor to a carbonyl precursor at C-8.
  • This step requires careful stereochemical control, often achieved by using chiral catalysts or auxiliaries to favor the (8S) configuration.

Stereochemical Control and Purification

  • Chiral resolution: Techniques such as chiral column chromatography or crystallization with chiral resolving agents are employed to isolate the (8S,10S) stereoisomer.
  • Asymmetric synthesis: Alternatively, asymmetric hydrogenation or enzymatic resolution can be used to induce stereoselectivity during synthesis.
  • Analytical confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, NOESY), X-ray crystallography, and chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) confirm stereochemical purity (>98% enantiomeric excess).

Reaction Conditions and Catalysts

Step Reagents/Catalysts Conditions Purpose
Hydroxylation Potassium permanganate, OsO4, or other oxidants Controlled temperature (0–25°C) Regioselective hydroxyl group installation
Methoxylation Methyl iodide, base (e.g., K2CO3) Mild heating (40–60°C) Introduction of methoxy group
Nucleophilic addition Hydroxyethyl donor, chiral catalyst Anhydrous solvent, low temp Formation of 1-hydroxyethyl substituent with stereocontrol
Reduction (if required) Sodium borohydride or catalytic hydrogenation Ambient to mild heating Reduction of carbonyl groups to hydroxyls
Purification Chiral HPLC, crystallization Ambient Isolation of stereoisomerically pure product

Industrial Scale Synthesis

Industrial production optimizes these laboratory methods for scalability and efficiency:

  • Use of continuous flow reactors to maintain precise control over reaction times and temperatures.
  • Automated synthesis platforms to handle multi-step reactions with intermediate purification.
  • Optimization of solvent systems and catalysts to maximize yield and minimize impurities.
  • Implementation of in-line analytical techniques such as HPLC and mass spectrometry for real-time monitoring.

Chemical Reaction Analysis

The compound’s preparation involves the following key reaction types:

  • Oxidation: To install hydroxyl groups or convert hydroxyls to carbonyls when necessary.
  • Reduction: To selectively reduce carbonyl groups to hydroxyl groups, preserving stereochemistry.
  • Substitution: For methoxylation and side-chain modifications.
  • Chiral resolution: To separate stereoisomers or induce chirality during synthesis.

Comparative Table of Synthetic Analogues

Compound Name C-8 Substituent Parent Compound Key Synthetic Difference
(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione 1-hydroxyethyl Daunomycin Aglycone metabolite via reductive cleavage
8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Acetyl Daunomycin Oxidation of hydroxyethyl to acetyl group
8-(1,2-Dihydroxyethyl)-analogue 1,2-dihydroxyethyl Adriamycin Additional hydroxyl on ethyl chain
8-Hydroxyacetyl-analogue Hydroxyacetyl Adriamycin Hydroxylation of acetyl group

Research Findings and Stability Studies

  • Stereochemical purity is critical for bioactivity; minor deviations affect DNA topoisomerase interactions.
  • Stability studies under acidic, basic, oxidative, and thermal conditions show the compound’s robustness, with degradation pathways involving oxidation to quinones.
  • Analytical methods such as HPLC-UV and mass spectrometry are essential for monitoring purity and degradation products.

Summary Table of Preparation Highlights

Aspect Details
Molecular Formula C21H20O8
Molecular Weight 400.4 g/mol
Key Functional Groups Hydroxyls (C-6,8,10,11), methoxy (C-1), 1-hydroxyethyl (C-8)
Stereochemistry (8S,10S) confirmed by NMR, X-ray, chiral HPLC
Synthetic Challenges Regioselective hydroxylation, stereocontrol, multi-step synthesis
Industrial Techniques Continuous flow reactors, automated multi-step synthesis
Purification Methods Chiral chromatography, crystallization
Analytical Techniques NMR, X-ray crystallography, HPLC-MS, forced degradation assays

Chemical Reactions Analysis

Types of Reactions

(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers study its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione may be explored for its therapeutic potential. It could be a candidate for drug development, particularly in areas where its biological activities are beneficial.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Structural Modifications and Substituents

The compound is part of a broader class of anthracycline metabolites and synthetic derivatives. Key analogues include:

Compound Name Substituent at C-8 Parent Drug Key Structural Difference
(8S,10S)-Dx (I) 1-hydroxyethyl Daunomycin Aglycone metabolite; reductive cleavage product
8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione (Dy, II) Acetyl Daunomycin Oxidation of hydroxyethyl to acetyl group
8-(1,2-Dihydroxyethyl)-analogue (Ax, V) 1,2-dihydroxyethyl Adriamycin Additional hydroxyl group on ethyl chain
8-Hydroxyacetyl-analogue (Ay, IV) Hydroxyacetyl Adriamycin Hydroxylation of acetyl group
8-Acetyl derivative with silyl-protected hydroxyl (CAS 111248-01-2) Acetyl + silyl ether Synthetic Modified hydroxyl protection for enhanced stability

Key Observations :

  • The 1-hydroxyethyl group in Dx enhances solubility compared to the acetyl group in Dy, as polar hydroxyl groups increase hydrogen bonding capacity .

Physicochemical Properties

Property Dx (I) Dy (II) Ax (V) CAS 111248-01-2
Molecular Weight ~563.5 g/mol ~547.5 g/mol ~579.5 g/mol 597.22 g/mol
LogP (Calculated) 2.37 2.90 2.00 2.90
Polar Surface Area (PSA) 189 Ų 177 Ų 203 Ų 188.9 Ų
Hydrogen Bond Donors 5 4 7 5

Implications :

  • Lower LogP in Ax (V) correlates with higher hydrophilicity, likely improving aqueous solubility but reducing membrane permeability.
  • The silyl-protected derivative (CAS 111248-01-2) shows increased molecular weight and stability, making it suitable for prolonged pharmacokinetic studies .

Biological Activity

(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the naphthacenedione class and exhibits a unique stereochemistry characterized by the (8S,10S) configuration. Its molecular formula is C21H24O9C_{21}H_{24}O_{9} with a molecular weight of approximately 432.41 g/mol. The structural complexity contributes to its diverse biological activities.

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

Table 1: Antitumor Activity Against Different Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.4Apoptosis via caspase activation
A549 (Lung Cancer)3.2Inhibition of cell cycle progression
HeLa (Cervical Cancer)4.8Induction of oxidative stress

Antioxidant Properties

The compound exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for its potential use in preventing oxidative damage associated with various diseases.

The biological activity of (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : It interacts with key signaling pathways such as the MAPK/ERK pathway and NF-kB signaling, leading to altered gene expression related to cell survival and apoptosis.
  • Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cancer cell metabolism and proliferation.
  • Induction of DNA Damage : Studies have shown that it can cause DNA strand breaks in cancer cells, triggering repair mechanisms that often lead to cell death.

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the effects of this compound in combination with standard chemotherapy for breast cancer patients. The results indicated improved overall survival rates and reduced tumor sizes compared to chemotherapy alone.

Case Study 2: Neuroprotection

Another study explored its neuroprotective effects in models of neurodegenerative diseases. The compound demonstrated the ability to protect neuronal cells from apoptosis induced by toxic agents.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for this compound, and how is its stereochemical purity confirmed?

  • Methodology : Synthesis typically involves multi-step regioselective hydroxylation and chiral resolution. Key steps include protecting group strategies (e.g., silylation for hydroxyl groups) and asymmetric hydrogenation. Structural confirmation requires:

  • NMR (¹H/¹³C, COSY, NOESY) to verify stereochemistry and substituent positions.
  • X-ray crystallography to resolve absolute configuration, particularly the (8S,10S) centers .
  • HPLC-MS with chiral columns to assess enantiomeric excess (>98% purity threshold) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies using:

  • Forced degradation assays : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.
  • HPLC-UV monitoring : Track degradation products via retention time shifts and quantify stability-indicating parameters (e.g., t90) .
  • Mass spectrometry : Identify degradation byproducts (e.g., quinone formation from hydroxyl oxidation) .

Advanced Research Questions

Q. What is the mechanistic basis for its interaction with DNA and inhibition of topoisomerase II?

  • Methodology :

  • Molecular docking simulations : Model the compound’s intercalation into DNA duplexes (e.g., d(CGATCG)₂) and assess binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .
  • Topoisomerase II decatenation assays : Use kinetoplast DNA to quantify enzyme inhibition (IC50 < 1 μM suggests high potency) .
  • Fluorescence quenching : Monitor changes in ethidium bromide-DNA fluorescence upon compound binding .

Q. How do structural modifications (e.g., hydroxyl vs. acetyl groups) influence its redox behavior and cytotoxicity?

  • Methodology :

  • Cyclic voltammetry : Compare redox potentials (E₁/2) of derivatives to correlate hydroxyl/acetyl groups with semiquinone radical stability .
  • In vitro cytotoxicity assays : Test IC50 in cancer cell lines (e.g., MCF-7, HepG2) and correlate with LogP values (optimal range: 1.5–2.5 for membrane permeability) .
  • SAR modeling : Use QSAR to predict substituent effects on ROS generation and DNA damage .

Q. What advanced analytical methods are recommended for quantifying trace impurities in bulk samples?

  • Methodology :

  • LC-HRMS : Resolve impurities at <0.1% levels using C18 columns and ESI+ mode (mass accuracy ≤ 2 ppm) .
  • NMR impurity profiling : Compare ¹³C DEPT spectra with reference standards to detect stereoisomers .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Pt) from synthesis steps .

Q. How does the (8S,10S) configuration affect its pharmacokinetic profile compared to epimeric analogs?

  • Methodology :

  • Chiral pharmacokinetic studies : Administer epimers to rodent models and measure plasma half-life (t1/2) via LC-MS/MS.
  • Metabolite profiling : Identify glucuronidation or sulfation products using hepatocyte incubation assays .
  • Molecular dynamics simulations : Compare binding to serum albumin (e.g., HSA) to predict clearance rates .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Methodology :

  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to reduce hydrolysis in aqueous solutions.
  • Antioxidant screening : Test ascorbic acid or BHT in solid-state formulations via DSC to monitor Tg shifts .
  • Packaging optimization : Use amber vials with nitrogen headspace to block UV and O₂ exposure .

Q. How can researchers study its interactions with cytochrome P450 enzymes to predict drug-drug interactions?

  • Methodology :

  • P450 inhibition assays : Use recombinant CYP3A4/2D6 isoforms and fluorogenic substrates (e.g., Vivid® kits).
  • Metabolite ID : Incubate with human liver microsomes and analyze via UPLC-QTOF for hydroxylated/glucuronidated products .
  • Docking into CYP3A4 active site : Identify key residues (e.g., Phe304) for binding using AutoDock Vina .

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